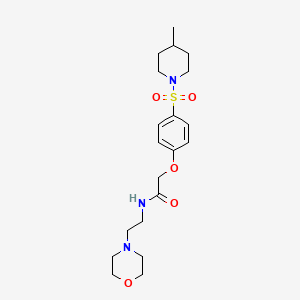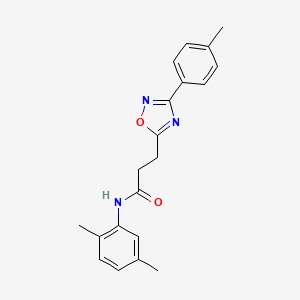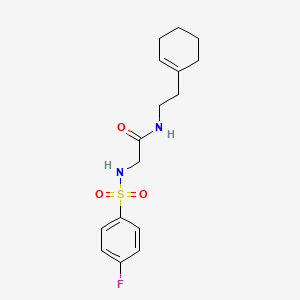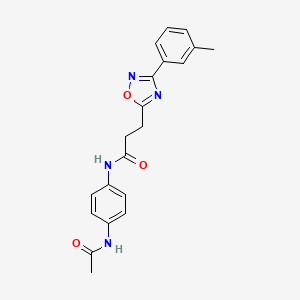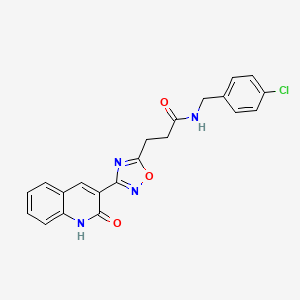
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based antitumor agents and has been shown to possess potent antitumor activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule assembly and cell cycle arrest at the G2/M phase. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its potent antitumor activity against a variety of cancer cell lines. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its limited solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as a cancer therapy. One potential direction is the development of new formulations that improve the solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, making it easier to administer in clinical settings. Another potential direction is the development of combination therapies that incorporate N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other cancer therapies to enhance its antitumor activity. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide and its potential applications in cancer treatment.
Synthesis Methods
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with m-toluidine in the presence of a reducing agent to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(12-16)27(25(30)18-8-10-21(11-9-18)28(31)32)15-20-14-19-7-6-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKDXBYAVGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)

![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
